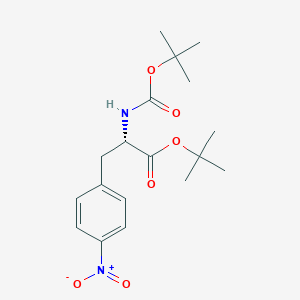

N-Boc-4-nitro-L-phenylalanine-T-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-4-nitro-L-phenylalanine-T-butyl ester: is a chemical compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring, which makes it a valuable intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-nitro-L-phenylalanine-T-butyl ester typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group, followed by esterification with tert-butyl alcohol. The reaction is usually carried out under basic conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like sodium hydroxide . The process involves stirring the reactants in a suitable solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reaction time, ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Boc-4-nitro-L-phenylalanine-T-butyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed:

Reduction: 4-amino-L-phenylalanine t-Butyl Ester.

Substitution: 4-nitro-L-phenylalanine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is widely used as an intermediate in the synthesis of peptides and peptidomimetics. The nitro group enhances the compound's ability to participate in various coupling reactions, facilitating the formation of peptide bonds. This property is particularly advantageous in designing peptidomimetics that mimic natural peptides while offering improved stability or bioactivity .

Drug Development

This compound has been investigated for its potential use in drug development. Its derivatives are explored as inhibitors for enzymes and receptors involved in various diseases. The presence of the nitro group may enhance interactions with biological targets, influencing pharmacological properties . For instance, studies have shown that modifications to the nitro group can lead to improved binding affinities and selectivity for specific targets .

Biochemical Studies

This compound is employed in studying enzyme-substrate interactions and protein modifications. Its ability to undergo selective deprotection allows researchers to investigate the effects of amino acid modifications on protein function .

Case Study 1: Peptidomimetic Development

A study explored the use of this compound in synthesizing peptidomimetics targeting G-protein-coupled receptors (GPCRs). The incorporation of the nitro group was shown to significantly enhance binding affinity compared to traditional peptide structures .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit human inducible nitric oxide synthase (iNOS). The study highlighted how structural modifications influenced inhibitory potency, providing insights into designing more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of N-Boc-4-nitro-L-phenylalanine-T-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

N-Boc-4-iodo-L-phenylalanine: Similar structure with an iodine atom instead of a nitro group.

L-Phenylalanine tert-butyl ester: Lacks the Boc protecting group and nitro group.

4-Nitro-L-phenylalanine: Lacks the Boc protecting group and tert-butyl ester group.

Uniqueness: N-Boc-4-nitro-L-phenylalanine-T-butyl ester is unique due to the presence of both the Boc protecting group and the nitro group, which provide versatility in chemical synthesis. The compound’s ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

N-Boc-4-nitro-L-phenylalanine-t-butyl ester (Boc-NO2-Phe-OtBu) is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention for its potential applications in peptide synthesis and drug development due to its unique structural features and biological activities.

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.4 g/mol

- Density : 1.161 g/cm³

- Boiling Point : 493.6ºC at 760 mmHg

These properties indicate that Boc-NO2-Phe-OtBu is stable under various conditions, making it a suitable candidate for synthetic applications in organic chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Its nitro group enhances interactions with biological targets, potentially influencing pharmacological properties. Several studies have explored its utility in synthesizing peptidomimetics and other bioactive compounds.

Applications in Peptide Synthesis

- Peptidomimetics : The nitro group can improve the stability and binding affinity of peptides, making Boc-NO2-Phe-OtBu valuable for creating peptidomimetics that mimic natural peptides but with enhanced properties.

- Drug Development : Compounds derived from this amino acid have been investigated for their roles in designing inhibitors for enzymes and receptors involved in various diseases, including cancer and bacterial infections .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds synthesized from this compound:

- Zone of Inhibition : Various synthesized derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 6 to 12.5 µg/mL, indicating potent antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cell lines demonstrated that derivatives containing nitro groups showed enhanced cytotoxic activity compared to their non-nitro counterparts. This suggests that the nitro substitution may play a crucial role in modulating biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Boc-L-phenylalanine | No nitro group | Commonly used in peptide synthesis |

| N-Boc-3-nitro-L-phenylalanine | Nitro group at ortho position | Different biological properties |

| N-Boc-DL-phenylalanine | Non-chiral variant | Used in racemic studies |

| 4-Nitrophenol | Simple phenolic structure | Used as an industrial chemical |

The presence of both a nitro group and a t-butoxycarbonyl protecting group distinguishes this compound from these compounds, contributing to its specific reactivity and biological profile.

Study on Peptide Conjugates

A study investigated the conjugation of various Boc-amino acids, including this compound, with benzylpiperazine. The resulting conjugates were tested for antimicrobial activity against several bacterial strains, showing enhanced efficacy compared to individual components . This illustrates the potential of using Boc-NO2-Phe-OtBu in developing new antimicrobial agents.

Investigation of Oxidation Mechanisms

Research on tyrosine analogs indicated that this compound could be utilized to study oxidation processes mediated by lipid peroxides. The compound's ability to form phenoxyl radicals under oxidative stress conditions provides insights into its role in protein oxidation and nitration mechanisms .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIPFNPETNNJDS-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.